9-(4-fluorophenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
9-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoloquinazolines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylphenyl group, and a pyrazoloquinazoline core
Preparation Methods
The synthesis of 9-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluoroaniline with 4-methylaniline, followed by cyclization and oxidation reactions to form the pyrazoloquinazoline core. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions include various substituted pyrazoloquinazolines and their derivatives .
Scientific Research Applications
9-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its use in enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of 9-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and inhibiting key proteins involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds to 9-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE include other pyrazoloquinazolines, such as:
6-fluoro-(3-fluorophenyl)-4-(3-methoxyanilino)quinazoline: This compound also exhibits anticancer properties but differs in its substitution pattern and specific biological activity.
4-(3H)-quinazolinone derivatives: These compounds have broad applications, including antimalarial, antitumor, and antimicrobial activities.
The uniqueness of 9-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H21FN4O2 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
9-(4-fluorophenyl)-N-(4-methylphenyl)-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C24H21FN4O2/c1-14-5-11-17(12-6-14)27-24(31)18-13-26-29-22(15-7-9-16(25)10-8-15)21-19(28-23(18)29)3-2-4-20(21)30/h5-13,22,28H,2-4H2,1H3,(H,27,31) |
InChI Key |
KHVREVXOKUYYJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=C(C=C5)F)C(=O)CCC4 |
Origin of Product |
United States |
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